molecular formula C9H14O2 B14640263 5-Butyl-3-methylfuran-2(5H)-one CAS No. 53230-21-0

5-Butyl-3-methylfuran-2(5H)-one

Cat. No.: B14640263
CAS No.: 53230-21-0
M. Wt: 154.21 g/mol
InChI Key: CALDSAJHVNPFKC-UHFFFAOYSA-N
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Description

5-Butyl-3-methylfuran-2(5H)-one: is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of butyl and methyl groups attached to the furan ring makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.

Industry: In the industrial sector, this compound can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

    5-Butyl-2-furanone: Similar structure but lacks the methyl group.

    3-Methyl-2-furanone: Similar structure but lacks the butyl group.

    5-Butyl-3-methyl-2-furanone: Similar structure but differs in the position of the double bond.

Uniqueness: 5-Butyl-3-methylfuran-2(5H)-one is unique due to the presence of both butyl and methyl groups attached to the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

53230-21-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butyl-4-methyl-2H-furan-5-one

InChI

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3

InChI Key

CALDSAJHVNPFKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=C(C(=O)O1)C

Origin of Product

United States

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